

# YC-001: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: YC-001

Cat. No.: B3386695

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## Abstract

**YC-001** is a novel, non-retinoid small molecule identified as a pharmacological chaperone of rod opsin.<sup>[1][2][3]</sup> It demonstrates significant potential in the treatment of retinal degeneration, particularly autosomal dominant retinitis pigmentosa (adRP), by rescuing misfolded opsin mutants.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of the chemical structure, key properties, and mechanism of action of **YC-001**, supported by quantitative data and detailed experimental protocols.

## Chemical Structure

**YC-001**, also known as CID 2377702 in the PubChem database, is a non-retinoid compound.<sup>[1]</sup> Its chemical structure is composed of three primary moieties: a 2-chlorothiophene ring, a furan-2(5H)-one ring, and a thiophene ring.<sup>[1]</sup> The synthesis of **YC-001** has been performed for in vivo studies, and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).<sup>[3]</sup>

## Physicochemical and Pharmacological Properties

**YC-001** exhibits several key properties that make it a promising therapeutic candidate for retinal diseases. It has been shown to have micromolar potency and an efficacy greater than 9-

cis-retinal, with the advantage of lower cytotoxicity.[\[1\]](#)[\[2\]](#)[\[3\]](#) Unlike retinal-based chaperones, the activity of **YC-001** is not dependent on light conditions.[\[3\]](#)[\[5\]](#)

### Table 1: In Vitro Efficacy and Potency of YC-001

Parameter	Value	Cell Line/System	Notes
Potency (P23H-opsin transport rescue)	7.8 $\mu$ M <a href="#">[1]</a>	NIH3T3 cells	From high-throughput screening.
Potency (cAMP level increase)	8.7 $\mu$ M <a href="#">[6]</a>	NIH3T3 cells	
Efficacy (P23H-opsin transport rescue)	150-310% of control	NIH3T3 cells	<a href="#">[1]</a>
EC50 (Rod Opsin Binding)	0.98 $\pm$ 0.05 $\mu$ M <a href="#">[1]</a>	Bovine rod opsin in disc membranes	Comparable to 9-cis-retinal (EC50 = 1.20 $\pm$ 0.10 $\mu$ M). <a href="#">[1]</a>
EC50 (cAMP level increase)	8.22 $\mu$ M <a href="#">[1]</a> <a href="#">[7]</a>	NIH3T3-(WT-opsin/GFP) cells	
EC50 (RHO transport in OS)	20-22 $\mu$ M <a href="#">[4]</a>	RhoP23H/+ retinal explants	

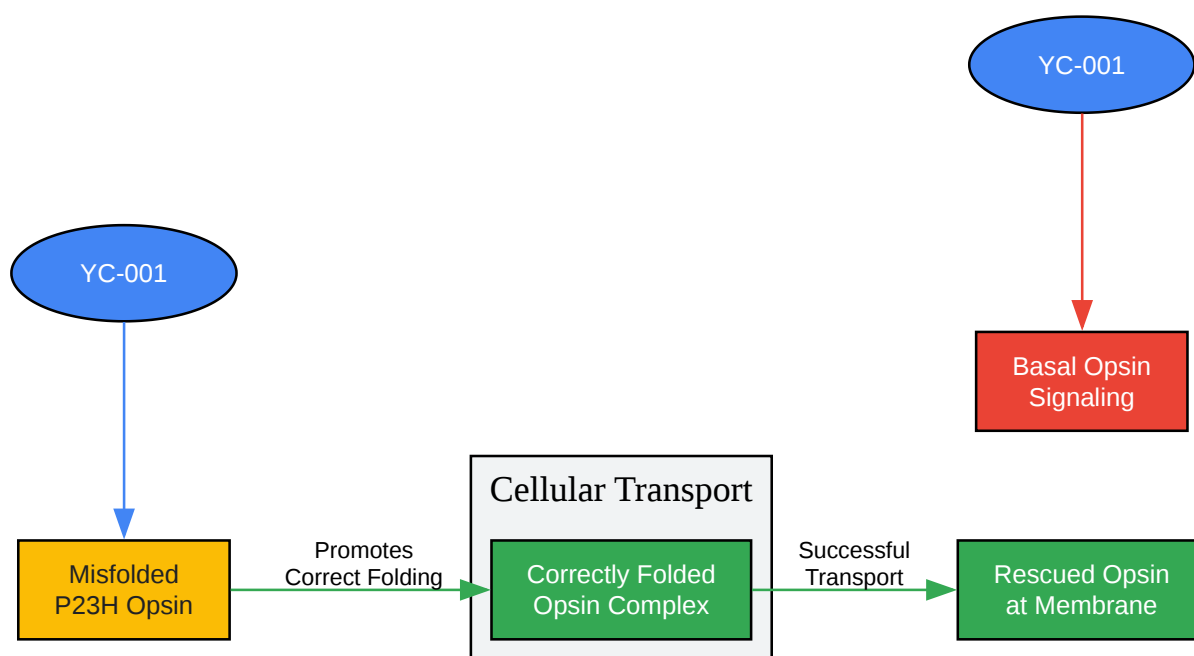
### Table 2: In Vivo Properties and Effects of YC-001

Parameter	Dosage and Administration	Animal Model	Key Findings
Retinal Protection	50 and 200 mg/kg; intraperitoneal (i.p.)	Abca4 <sup>-/-</sup> Rdh8 <sup>-/-</sup> mice	Protects against bright light-induced retinal degeneration.[1][6]
Pharmacokinetics	200 mg/kg; i.p.	Mice	Enters the eyes but is not retained for prolonged periods.[6]
Toxicity	100 and 200 mg/kg; i.p. daily for 24 days	Mice	No acute toxicity observed.[6]
Solubility (Protocol 1)	≥ 2.5 mg/mL (8.84 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[6]
Solubility (Protocol 2)	≥ 2.5 mg/mL (8.84 mM)	10% DMSO, 90% Corn Oil	[6]

## Mechanism of Action

**YC-001** functions as a pharmacological chaperone that binds to and stabilizes rod opsin, including misfolded mutants that cause adRP.[1][4] This binding is reversible and occurs within the chromophore pocket of the protein.[1][7] By stabilizing the structure of opsin, **YC-001** facilitates the proper transport of the protein from the endoplasmic reticulum to the plasma membrane.[1][4][5]

Furthermore, **YC-001** acts as both an inverse agonist and a non-competitive antagonist of rod opsin signaling.[1][2] It can silence the basal activity of rod opsin and antagonize the formation or photoactivation of isorhodopsin.[1][7]



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**Caption:** Mechanism of action of **YC-001** as a pharmacological chaperone and inverse agonist.

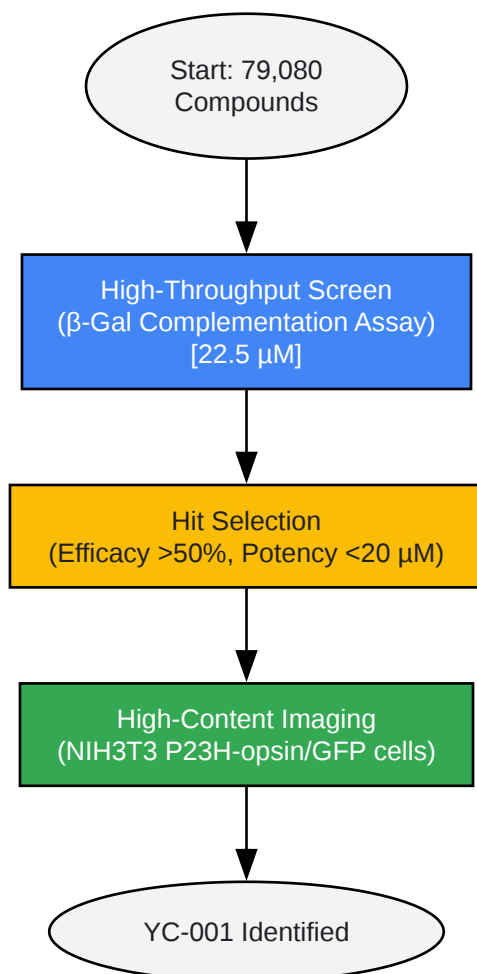
## Experimental Protocols

### High-Throughput Screening (HTS) for Identification of YC-001

This protocol was used to identify small molecules that promote the transport of the unstable P23H-mutant opsin protein from the ER to the plasma membrane.[1]

- Assay Principle: A cell-based  $\beta$ -Gal fragment complementation assay was utilized.[1]  
Misfolded P23H opsin remains in the ER, separating two fragments of  $\beta$ -galactosidase and resulting in low enzyme activity. A successful chaperone will rescue the transport of the opsin to the plasma membrane, bringing the fragments together and restoring  $\beta$ -Gal activity.[8]
- Screening: 79,080 compounds were tested at an average concentration of 22.5  $\mu$ M.[1]
- Hit Criteria: Compounds with efficacies greater than 50% and potencies less than 20  $\mu$ M were selected as hits.[1]

- Confirmation: The activity of hit compounds was confirmed using high-content imaging analysis in NIH3T3 cells stably co-expressing mouse P23H opsin and GFP.[1][3]



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